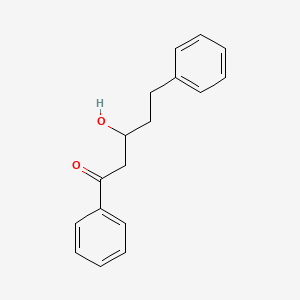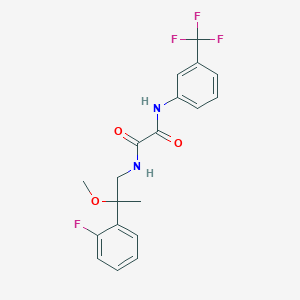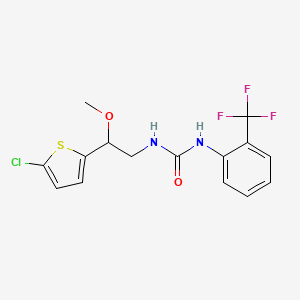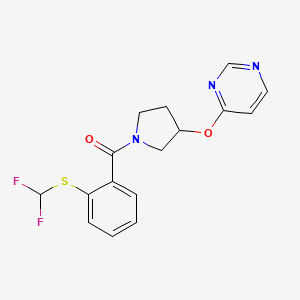
3-Hydroxy-1,5-diphenyl-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,5-diphenyl-1-pentanone is a chemical compound with the molecular formula C17H18O2 . It has an average mass of 254.324 Da and a monoisotopic mass of 254.130676 Da . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact mass of this compound is 254.13100 .Aplicaciones Científicas De Investigación
Antifeedant Activity in Pest Control
Insecticidal Properties
Cytotoxic Activity for Cancer Research
Research into diarylpentanones, which include 3-Hydroxy-1,5-diphenyl-1-pentanone, has found applications in cancer research. Specific compounds have shown notable cytotoxic activity against human lung A549 cells, underscoring their potential in the development of cancer therapies (Zhihui Liu et al., 2019).
Chemosensors for Metal Ion Detection
Compounds derived from this compound have been used as chemosensors for selective detection of metal ions like Fe3+ and Cu2+. This demonstrates their utility in environmental monitoring and analytical chemistry (Aswathy L. Balachandran et al., 2020).
Mecanismo De Acción
Target of Action
3-Hydroxy-1,5-diphenyl-1-pentanone is known to exhibit both immunomodulatory and anti-tumor activity . .
Mode of Action
Its immunomodulatory and anti-tumor activities suggest that it may interact with cellular targets involved in immune response and cell proliferation .
Biochemical Pathways
Given its reported activities, it is plausible that it may influence pathways related to immune response and cell growth .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its immunomodulatory and anti-tumor activities. It may modulate immune cell function and inhibit tumor cell growth .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-1,5-diphenyl-1-pentanone is known to exhibit both immunomodulatory and anti-tumor activity
Cellular Effects
It is known to exhibit immunomodulatory and anti-tumor activity , suggesting it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit immunomodulatory and anti-tumor activity
Propiedades
IUPAC Name |
3-hydroxy-1,5-diphenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUWGGININGVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2866375.png)


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2866381.png)
![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2866382.png)
![7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2866384.png)
![N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2866386.png)
![5-[(2-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2866387.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866390.png)

![4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione](/img/structure/B2866393.png)


